Nicotinamide, 4-(2-chloroethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide, 4-(2-chloroethylthio)- is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide, 4-(2-chloroethylthio)-, also known as S-2-CE-NAM, is a promising molecule that has been studied extensively for its anti-cancer properties.
Wirkmechanismus
The mechanism of action of nicotinamide, 4-(2-chloroethylthio)- is not fully understood. However, it is believed to work by inhibiting enzymes involved in the metabolism of cancer cells. This inhibition leads to a decrease in the production of energy, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Nicotinamide, 4-(2-chloroethylthio)- has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in DNA repair, which can lead to DNA damage and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using nicotinamide, 4-(2-chloroethylthio)- in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, it has been found to have low toxicity in normal cells, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for the study of nicotinamide, 4-(2-chloroethylthio)-. One direction is to further investigate its mechanism of action in cancer cells. This could lead to the development of more effective cancer treatments. Additionally, it could be studied in combination with other anti-cancer agents to determine if it has synergistic effects. Another future direction is to study its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders. Overall, the study of nicotinamide, 4-(2-chloroethylthio)- has the potential to lead to significant advancements in the field of medicine.
Synthesemethoden
Nicotinamide, 4-(2-chloroethylthio)- can be synthesized through a multi-step process involving the reaction of nicotinamide with 2-chloroethylthiol in the presence of a catalyst. The resulting product is then purified to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Nicotinamide, 4-(2-chloroethylthio)- has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
13096-17-8 |
---|---|
Molekularformel |
C8H9ClN2OS |
Molekulargewicht |
216.69 g/mol |
IUPAC-Name |
4-(2-chloroethylsulfanyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2OS/c9-2-4-13-7-1-3-11-5-6(7)8(10)12/h1,3,5H,2,4H2,(H2,10,12) |
InChI-Schlüssel |
XFGRHZNYHVXJJG-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1SCCCl)C(=O)N |
Kanonische SMILES |
C1=CN=CC(=C1SCCCl)C(=O)N |
Andere CAS-Nummern |
13096-17-8 |
Synonyme |
4-(2-Chloroethylthio)nicotinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.